N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide
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Overview
Description
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a phenylpiperazine moiety linked to a butane sulfonamide group. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound for medicinal chemistry and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-phenylpiperazine with 2-chloroethyl butane-1-sulfonate under basic conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with a base like potassium carbonate or sodium hydroxide to facilitate the alkylation process .
Industrial Production Methods
Industrial production of N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent production and scalability .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide involves its interaction with specific molecular targets, such as receptors and enzymes. The phenylpiperazine moiety is known to bind to serotonin receptors, particularly the 5-HT1A receptor, modulating neurotransmitter activity and exerting anxiolytic and antidepressant effects . Additionally, the compound may inhibit voltage-sensitive sodium channels, contributing to its anticonvulsant properties .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(4-phenylpiperazin-1-yl)ethyl)thiophene-2-sulfonamide
- N-(2-(4-phenylpiperazin-1-yl)ethyl)isobutyramide
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
N-(2-(4-phenylpiperazin-1-yl)ethyl)butane-1-sulfonamide is unique due to its specific combination of a phenylpiperazine moiety with a butane sulfonamide group. This structure allows it to interact with a distinct set of biological targets, providing a unique pharmacological profile compared to other similar compounds .
Properties
CAS No. |
1210418-71-5 |
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Molecular Formula |
C16H27N3O2S |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
N-[2-(4-phenylpiperazin-1-yl)ethyl]butane-1-sulfonamide |
InChI |
InChI=1S/C16H27N3O2S/c1-2-3-15-22(20,21)17-9-10-18-11-13-19(14-12-18)16-7-5-4-6-8-16/h4-8,17H,2-3,9-15H2,1H3 |
InChI Key |
GIACDDYRPXVQBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)NCCN1CCN(CC1)C2=CC=CC=C2 |
Origin of Product |
United States |
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